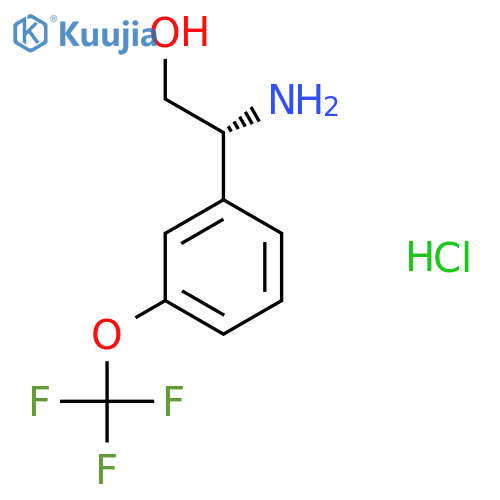

Cas no 1391469-99-0 (rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)

1391469-99-0 structure

商品名:rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride

rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- (R)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride

- rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride

- (2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride

- (2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride

- 1391469-99-0

- EN300-27158574

- MFCD12758174

- CS-0256214

- rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride

-

- インチ: 1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1

- InChIKey: XPBLGMPQLWNYOC-QRPNPIFTSA-N

- ほほえんだ: Cl.FC(OC1=CC=CC(=C1)[C@H](CO)N)(F)F

計算された属性

- せいみつぶんしりょう: 257.0430408g/mol

- どういたいしつりょう: 257.0430408g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5Ų

rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27158574-5.0g |

rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |

1391469-99-0 | 95% | 5g |

$8725.0 | 2023-05-26 | |

| Enamine | EN300-27158574-10g |

rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |

1391469-99-0 | 95% | 10g |

$12938.0 | 2023-09-11 | |

| 1PlusChem | 1P028G71-10g |

rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride |

1391469-99-0 | 95% | 10g |

$16054.00 | 2023-12-22 | |

| Enamine | EN300-27158574-5g |

rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |

1391469-99-0 | 95% | 5g |

$8725.0 | 2023-09-11 | |

| 1PlusChem | 1P028G71-5g |

rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride |

1391469-99-0 | 95% | 5g |

$10846.00 | 2023-12-22 | |

| 1PlusChem | 1P028G71-1g |

rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride |

1391469-99-0 | 95% | 1g |

$3781.00 | 2023-12-22 | |

| Enamine | EN300-27158574-0.1g |

rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |

1391469-99-0 | 95% | 0.1g |

$1044.0 | 2023-09-11 | |

| Enamine | EN300-27158574-2.5g |

rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |

1391469-99-0 | 95% | 2.5g |

$5897.0 | 2023-09-11 | |

| 1PlusChem | 1P028G71-250mg |

rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride |

1391469-99-0 | 95% | 250mg |

$1901.00 | 2023-12-22 | |

| Enamine | EN300-27158574-1g |

rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |

1391469-99-0 | 95% | 1g |

$3009.0 | 2023-09-11 |

rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1391469-99-0 (rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride) 関連製品

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬